2-Amino-3-tert-butyl-6-fluoro-benzoic acid

Medicinal Chemistry Drug Design ADME

2-Amino-3-tert-butyl-6-fluoro-benzoic acid (CAS 1824099-03-7) is a substituted benzoic acid derivative within the fluorinated anthranilic acid class. It is characterized by a fluorine atom at the 6-position and a bulky tert-butyl group at the 3-position of the aromatic ring.

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
Cat. No. B12276506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-tert-butyl-6-fluoro-benzoic acid
Molecular FormulaC11H14FNO2
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=C(C=C1)F)C(=O)O)N
InChIInChI=1S/C11H14FNO2/c1-11(2,3)6-4-5-7(12)8(9(6)13)10(14)15/h4-5H,13H2,1-3H3,(H,14,15)
InChIKeyULXXEXILDQHOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-tert-butyl-6-fluoro-benzoic Acid: A Differentiated Fluorinated Anthranilic Acid Scaffold for Medicinal Chemistry and Agrochemical Research


2-Amino-3-tert-butyl-6-fluoro-benzoic acid (CAS 1824099-03-7) is a substituted benzoic acid derivative within the fluorinated anthranilic acid class. It is characterized by a fluorine atom at the 6-position and a bulky tert-butyl group at the 3-position of the aromatic ring [1]. This compound is primarily utilized as a versatile small-molecule building block in scientific research, with its structural features designed to modulate physicochemical properties such as lipophilicity and steric bulk . Its computed properties, including a molecular weight of 211.23 g/mol and an XLogP3-AA value of 3.1, position it as a lipophilic intermediate for the synthesis of pharmaceutical and agrochemical candidates [1].

Why In-Class Substitution is Not Feasible: Differentiated Lipophilicity and Steric Profiles of 2-Amino-3-tert-butyl-6-fluoro-benzoic Acid


General substitution within the fluorinated anthranilic acid class is not straightforward due to substantial differences in computed lipophilicity (XLogP) and steric parameters that are directly attributable to the unique combination of the 3-tert-butyl and 6-fluoro substituents [1]. The presence of the bulky tert-butyl group, absent in simpler analogs, is known to confer increased metabolic stability and altered binding conformations in medicinal chemistry programs [1]. Consequently, swapping this compound for a less lipophilic or less sterically hindered analog, such as 2-amino-6-fluorobenzoic acid or 2-amino-6-fluoro-3-methylbenzoic acid, would result in a different pharmacokinetic and pharmacodynamic profile, potentially compromising the intended activity or selectivity of the final synthesized entity [2][3].

Product-Specific Quantitative Differentiation Evidence for 2-Amino-3-tert-butyl-6-fluoro-benzoic Acid


Quantified Lipophilicity Gain of 2-Amino-3-tert-butyl-6-fluoro-benzoic Acid Over Core Structural Analogs

The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 3.1) compared to its closest structural analogs, 2-amino-6-fluorobenzoic acid (XLogP3-AA = 1.4) and 2-amino-6-fluoro-3-methylbenzoic acid (XLogP3-AA = 1.8) [1][2][3]. This 1.7- and 1.3-unit increase in logP, respectively, is attributed to the presence of the 3-tert-butyl group and positions the compound as a more membrane-permeable scaffold [1].

Medicinal Chemistry Drug Design ADME

Comparative Molecular Weight and Steric Bulk Differentiation of 2-Amino-3-tert-butyl-6-fluoro-benzoic Acid

The introduction of the tert-butyl group results in a substantial increase in molecular weight (211.23 g/mol) and steric bulk compared to the des-tert-butyl analog 2-amino-6-fluorobenzoic acid (155.13 g/mol) and the methyl analog 2-amino-6-fluoro-3-methylbenzoic acid (169.15 g/mol) [1][2][3]. The tert-butyl group provides a larger, more spherical volume of electron density, which can lead to distinct binding conformations in a biological target's active site or alter the reactivity profile of the amino and carboxylic acid functional groups in synthetic transformations [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Impact of the 6-Fluoro Substituent on Electronic Properties and Metabolic Stability in 2-Amino-3-tert-butyl-6-fluoro-benzoic Acid

The target compound incorporates a fluorine atom at the 6-position, a feature absent in the non-fluorinated analog 2-amino-3-tert-butylbenzoic acid [1]. This strategic substitution is well-established in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at the para-position and to modulate the pKa of the adjacent carboxylic acid and amino groups [2]. While both compounds share a similar computed logP (3.1 vs. 2.85), the fluorine atom introduces a strong electron-withdrawing effect that can alter hydrogen-bonding patterns and increase metabolic stability without a substantial increase in steric bulk [1].

Medicinal Chemistry Fluorine Chemistry Drug Metabolism

Specified Purity Threshold of 2-Amino-3-tert-butyl-6-fluoro-benzoic Acid for Reproducible Research

The commercially available compound is provided with a minimum purity specification of 95% as determined by standard analytical methods . This defined quality threshold ensures a reproducible starting point for chemical reactions and biological assays, minimizing variability introduced by unknown impurities that can plague syntheses using lower-grade or in-house prepared analogs. This is a critical consideration for procurement decisions, as the use of a well-characterized building block with a known purity profile reduces the need for additional purification steps and increases confidence in experimental outcomes .

Chemical Synthesis Quality Control Procurement

Primary Application Scenarios for 2-Amino-3-tert-butyl-6-fluoro-benzoic Acid


Medicinal Chemistry: Lead Optimization of CNS-Penetrant and Metabolically Stable Drug Candidates

This compound is ideally suited for medicinal chemistry programs focused on lead optimization, particularly when targeting intracellular or CNS-located proteins. Its significantly higher computed lipophilicity (XLogP3-AA = 3.1) compared to simpler analogs suggests improved passive membrane permeability and potential for blood-brain barrier penetration, which is a critical requirement for many neurotherapeutics [1]. Furthermore, the combined presence of the 3-tert-butyl and 6-fluoro substituents provides a built-in strategy to enhance metabolic stability by shielding the aromatic ring from oxidative metabolism and blocking potential metabolic soft spots, thereby increasing the likelihood of achieving a favorable in vivo half-life [1][2].

Chemical Biology: Design of Sterically Demanding Chemical Probes and Tool Compounds

The bulky 3-tert-butyl group and fluorine atom make this compound an excellent starting point for synthesizing sterically demanding chemical probes. The large tert-butyl moiety can be leveraged to probe the steric tolerance of a protein's active site or to disrupt protein-protein interactions that rely on flat, hydrophobic interfaces [1]. When incorporated into a larger molecule, the fluorine atom provides a sensitive handle for 19F NMR studies, allowing researchers to monitor ligand-protein interactions, conformational changes, or metabolic fate in real time without the use of radioactivity [3].

Agrochemical Discovery: Development of Lipophilic Herbicide or Fungicide Intermediates

In agrochemical research, lipophilic intermediates are often favored for their enhanced cuticular penetration and translocation within plants. The target compound's high XLogP of 3.1 and its functional group handles (carboxylic acid and aniline) make it a suitable building block for generating libraries of novel amide and ester derivatives [1]. Its increased steric bulk relative to smaller benzoic acid analogs can also be used to fine-tune selectivity for plant-specific enzyme targets while potentially reducing off-target effects on non-target organisms [1].

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